5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME

This 3,5-disubstituted 1,2,4-oxadiazole offers a unique electronic profile versus all-carbon or thiophene analogs. With XLogP3 2.6, MW 212.2, and zero HBD, it satisfies all Rule-of-Five criteria, making it an ideal fragment or lead scaffold. The furan-2-yl group provides balanced polarity and metabolic stability distinct from diphenyl or brominated analogs. Available at ≥97% purity, it is a reliable building block for SDH inhibitor programs and amide bioisostere replacement.

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 309734-72-3
Cat. No. B2391267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
CAS309734-72-3
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
InChIInChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H
InChIKeyAINKNWCODGPLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 309734-72-3): Core Scaffold Profile and Procurement Relevance


5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (C₁₂H₈N₂O₂, MW 212.20 g/mol) bearing a phenyl group at position 3 and a furan-2-yl group at position 5 [1]. The 1,2,4-oxadiazole core is recognized as a privileged pharmacophore and a hydrolytically stable bioisostere of esters and amides, making it a recurring scaffold in medicinal chemistry and agrochemical discovery programs [2]. This compound serves as a versatile building block for lead optimization, offering a distinct electronic profile from its all-carbon or thiophene-containing analogs due to the oxygen heteroatom in the furan ring.

Why 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the 1,2,4-oxadiazole core, substituent identity at the 3- and 5-positions profoundly governs lipophilicity, electronic distribution, metabolic stability, and target engagement [1]. The furan-2-yl group introduces a uniquely balanced oxygen heteroatom — more polar than a phenyl ring but less electron-withdrawing than a nitro-substituted heterocycle — which modulates LogP, hydrogen-bond acceptor count, and metabolic soft-spot profile relative to thiophene, bromofuran, or diphenyl analogs. These physicochemical differences translate into divergent ADME profiles and target selectivity, meaning that a seemingly minor substituent swap can derail a lead optimization campaign [2]. The quantitative evidence below substantiates why 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole occupies a specific, non-interchangeable design space.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole Against Nearest Analogs


Optimized Lipophilicity: XLogP3 of 2.6 Places the Compound in the Oral Drug-Likeness Sweet Spot Versus the More Lipophilic 3,5-Diphenyl Analog

The target compound exhibits a computed XLogP3 of 2.6, which falls within the optimal range (1–3) for oral bioavailability per Lipinski's Rule of Five. In contrast, the all-carbon 3,5-diphenyl-1,2,4-oxadiazole analog has an XLogP3 of 3.6, exceeding the ideal threshold and predicting higher lipophilicity-driven promiscuity and poorer aqueous solubility [1]. The furan oxygen contributes polarity without introducing a hydrogen-bond donor, achieving a favorable balance that the diphenyl analog lacks.

Lipophilicity Drug-likeness ADME

Enhanced Hydrogen-Bond Acceptor Capacity: 4 HBA vs. 3 HBA in the Diphenyl Analog Provides Superior Solubility and Target Recognition Potential

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms (two oxadiazole nitrogens, one oxadiazole oxygen, one furan oxygen) versus only 3 HBA in 3,5-diphenyl-1,2,4-oxadiazole, which lacks the furan oxygen [1]. This additional HBA site enhances aqueous solvation without increasing hydrogen-bond donor count (both compounds have 0 HBD), improving the topological polar surface area (TPSA = 52.1 Ų for the target) and facilitating specific polar interactions with biological targets.

Hydrogen bonding Solubility Molecular recognition

Divergent Metabolic Liability: Furan vs. Thiophene as the 5-Aryl Substituent Directs Distinct Oxidative Metabolism Pathways

The furan-2-yl group in the target compound is a metabolically distinct heteroaryl compared to the thiophen-2-yl group in tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole). Furan rings are known substrates for cytochrome P450-mediated oxidation, which can lead to reactive metabolite formation or, conversely, enable prodrug strategies [1]. Thiophene rings exhibit different metabolic pathways (S-oxidation, epoxidation). These divergent profiles mean researchers cannot assume interchangeable metabolic stability between the furan and thiophene analogs; each scaffold requires independent experimental ADME characterization [2].

Metabolic stability Bioisosterism CYP450

Antifungal Potential via Succinate Dehydrogenase (SDH) Inhibition: Structural Analogy to Validated 1,2,4-Oxadiazole SDH Inhibitors

1,2,4-Oxadiazole derivatives bearing aryl substituents at positions 3 and 5 have been validated as Succinate Dehydrogenase (SDH) inhibitors with antifungal and nematicidal activity. Specifically, amide-containing 1,2,4-oxadiazole derivatives have shown SDH IC₅₀ values as low as 12.5 μg/mL against Sclerotinia sclerotiorum [1]. The target compound, with its 3-phenyl-5-(furan-2-yl) substitution pattern, presents a scaffold consistent with the pharmacophoric requirements for SDH binding, where the furan oxygen may contribute additional hydrogen-bonding interactions within the ubiquinone-binding pocket. Quantitative antifungal MIC or SDH IC₅₀ data for this specific compound have not yet been reported in peer-reviewed literature.

Antifungal Succinate dehydrogenase Agrochemical

Synthetic Accessibility via Room-Temperature NaOH/DMSO One-Pot Protocol: Enables Rapid Library Expansion

A one-pot, room-temperature procedure for 3,5-disubstituted 1,2,4-oxadiazole synthesis using a NaOH/DMSO catalytic system has been reported, proceeding with high yields from amidoximes and anhydrides or acyl chlorides [1]. This methodology is directly applicable to the target compound (3-phenyl substitution via benzamidoxime; 5-(furan-2-yl) via furan-2-carbonyl chloride) and avoids the elevated temperatures or microwave irradiation required for some alternative routes. The reported yield for the specific target compound using a related route is 64% , which is within the moderate-to-good range typical for 3,5-disubstituted 1,2,4-oxadiazoles (42–84% depending on substituents) [2].

Synthetic methodology Library synthesis Process chemistry

Absence of a Heavy Halogen (Br) Avoids Metabolic and Toxicological Liabilities Present in the 5-Bromofuran Analog

The 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole analog (CAS 690971-22-3) introduces a bromine atom that increases molecular weight (+79.9 Da), lipophilicity, and potential for CYP450-mediated oxidative dehalogenation or glutathione conjugation leading to reactive metabolites [1]. The target compound avoids these halogen-related liabilities entirely, while retaining the furan oxygen's polarity contribution. The brominated analog has reported IC₅₀ values of 2.54 μM against the C. elegans skinhead-1 protein target (BindingDB), but this activity is accompanied by higher lipophilicity and potential toxicity risks inherent to polyhalogenated aromatics [2].

Toxicology Lead optimization Halogen avoidance

Recommended Application Scenarios for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Low-MW, Halogen-Free, Orally Bioavailable 1,2,4-Oxadiazole Scaffold

With a molecular weight of 212.20 Da, XLogP3 of 2.6, zero hydrogen-bond donors, and 4 hydrogen-bond acceptors, this compound satisfies all Lipinski Rule-of-Five criteria and is free of heavy halogens. These properties position it as an ideal fragment or early lead scaffold for oral drug discovery programs targeting enzymes or receptors where moderate lipophilicity and polar interactions are required [1]. Compared to the 3,5-diphenyl analog (XLogP3 3.6, MW 222.24) and the brominated analog (MW 291.10), it offers the best balance of low molecular weight and drug-like physicochemical properties .

Lead Optimization of Succinate Dehydrogenase (SDH) Inhibitors for Antifungal or Nematicidal Agrochemical Development

1,2,4-Oxadiazoles with aryl substituents at positions 3 and 5 are validated SDH inhibitor chemotypes, with analogs demonstrating SDH IC₅₀ values as low as 12.5 μg/mL [1]. The furan-2-yl substituent differentiates this compound from the thiophene-based commercial nematicide tioxazafen, potentially offering altered spectrum, resistance profile, or environmental fate. The compound's synthetic accessibility via room-temperature one-pot methodology facilitates rapid analog generation for SAR exploration around the SDH ubiquinone binding site .

Medicinal Chemistry Bioisostere Replacement Programs: Amide or Ester Mimicry with Enhanced Metabolic Stability

The 1,2,4-oxadiazole ring is an established bioisostere of ester and amide functional groups, offering improved hydrolytic stability [1]. The 3-phenyl-5-(furan-2-yl) substitution pattern provides a distinct electronic and steric environment versus 3,5-diphenyl or 5-thiophene analogs, which can modulate target selectivity. This compound is suited for incorporation into lead molecules where an amide bond is identified as a metabolic soft spot, and a more stable heterocyclic replacement is sought .

Computational Chemistry and Cheminformatics Model Training: A Well-Characterized, Commercially Available 1,2,4-Oxadiazole Reference Compound

The compound's computed descriptors (XLogP3, TPSA, HBA/HBD counts) are fully documented in PubChem, and it is commercially available from multiple vendors at ≥95% purity [1]. Its intermediate lipophilicity and moderate polar surface area make it a useful reference compound for calibrating in silico ADME prediction models, validating chromatographic LogP measurement methods, or serving as a control in high-throughput screening campaigns against 1,2,4-oxadiazole-focused compound libraries .

Quote Request

Request a Quote for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.